![molecular formula C18H11BrFN3S B2980501 5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 690641-64-6](/img/structure/B2980501.png)
5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H11BrFN3S and its molecular weight is 400.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that influence its biological properties. The presence of bromine and fluorine atoms is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT-116) cells.
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF) with varying IC50 values, suggesting a potential pathway for therapeutic intervention .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial effects. Studies have demonstrated that these compounds can inhibit both Gram-positive and Gram-negative bacteria.
- Evaluation Methods : Antimicrobial activity is typically assessed using turbidimetric methods or agar diffusion assays. Compounds have shown effective inhibition against several bacterial strains and fungi, indicating their potential as antimicrobial agents .
1. Anticancer Screening
A study focusing on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like Doxorubicin. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 15 ± 1.5 |
Compound B | HCT-116 | 20 ± 2.0 |
Compound C | Normal Cells | >100 |
These results underscore the selectivity of these compounds towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
2. Antimicrobial Studies
In another investigation into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound D | E. coli | 15 |
Compound E | S. aureus | 18 |
Compound F | C. albicans | 12 |
These findings illustrate the broad-spectrum antimicrobial potential of these compounds, making them candidates for further development in pharmaceutical applications.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing these compounds. The presence of electron-withdrawing groups such as bromine and fluorine has been correlated with enhanced potency against cancer cells and pathogens.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3S/c19-12-7-5-11(6-8-12)13-9-24-18-16(13)17(21-10-22-18)23-15-4-2-1-3-14(15)20/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGPBAXMEJLXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.